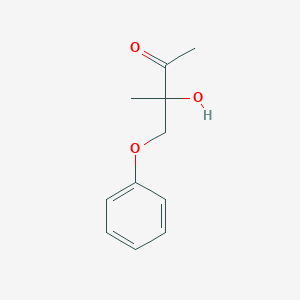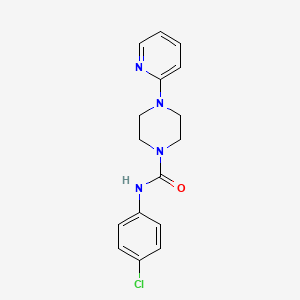
3-Hydroxy-3-methyl-4-phenoxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, is not directly studied in the provided papers. However, related compounds and their properties, synthesis, and analysis methods can offer insights into the understanding of similar compounds. For instance, the enzymatic cleavage of oligo(3-hydroxybutanoates) is investigated, which shares a structural motif with the compound . Additionally, the determination of the stereochemistry of a related amino acid component of bestatin via X-ray crystallography provides a methodological approach that could be relevant . The synthesis of various dimethylchromens using a related reagent, 3-hydroxy-3-methyl-1,1-dimethoxybutane, illustrates the potential synthetic pathways that might be applicable . Furthermore, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine using high-performance liquid chromatography with fluorescence detection shows an analytical technique that could be adapted . Lastly, the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide information on the chemical and sensory characteristics of a structurally similar ester .
Synthesis Analysis
The synthesis of related compounds, such as dimethylchromens, using reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane, suggests that similar methods could be employed for the synthesis of this compound . The use of pyridine catalysis and the condensation with meta-dihydric phenols could be a starting point for developing a synthetic route for the compound of interest.
Molecular Structure Analysis
X-ray crystallography has been used to determine the stereochemistry of a new amino acid component of bestatin, which could also be applied to analyze the molecular structure of this compound . Understanding the stereochemistry is crucial for predicting the compound's reactivity and interactions with biological molecules.
Chemical Reactions Analysis
The enzymatic cleavage of oligo(3-hydroxybutanoates) by PHB depolymerase from Alcaligenes faecalis T1 indicates that the compound of interest may also undergo specific enzymatic reactions, depending on its stereochemistry and structural features . This could be relevant for its potential biodegradation or its role in biological systems.
Physical and Chemical Properties Analysis
The quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide insights into the physical and chemical properties of a structurally similar ester . The detection thresholds and sensory characteristics of the enantiomers could inform the expected properties of this compound, such as its potential aroma or flavor contributions in food and beverage applications.
Eigenschaften
IUPAC Name |
3-hydroxy-3-methyl-4-phenoxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(2,13)8-14-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVKFKSOGKOLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(COC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13661-92-2 |
Source


|
| Record name | 3-hydroxy-3-methyl-4-phenoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)


![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)


![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)